molecular formula C12H14N2O B1430297 (R)-7,8,9,10-Tetrahydro-5H,6aH-pyrido[1,2-a]quinoxalin-6-one CAS No. 1427203-54-0

(R)-7,8,9,10-Tetrahydro-5H,6aH-pyrido[1,2-a]quinoxalin-6-one

Cat. No. B1430297
CAS RN: 1427203-54-0
M. Wt: 202.25 g/mol
InChI Key: BPTLVNXOZVWAGH-LLVKDONJSA-N
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Description

Quinoxaline derivatives have been the subject of extensive research due to their wide range of physicochemical and biological activities . They have been utilized in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials .


Synthesis Analysis

The synthesis of quinoxaline derivatives has seen significant advancements in recent years. Various sustainable protocols for the construction of C–C, C–O/C–S, and C–N/C–P bonds via the C–H functionalization of quinoxalin-2(1H)-ones have been developed . A gradual shift from metal-catalyzed to metal-free methodologies has been observed, as the latter provide an environmentally benign synthetic route in organic chemistry .


Molecular Structure Analysis

The molecular structure of quinoxaline derivatives can vary widely. In general, the quinoxaline moiety is not planar as there is a dihedral angle between the constituent rings . In the crystal, C—H O hydrogen bonds form helical chains about the crystallographic 21 screw axis in the b-axis direction .


Chemical Reactions Analysis

The direct C–H multifunctionalization of quinoxalin-2(1H)-ones via multicomponent reactions has attracted considerable interest due to their diverse biological activities and chemical profile . These reactions mainly cover methods for the simultaneous introduction of C–C bonds and C–R F /C/O/N/Cl/S/D bonds into quinoxalin-2(1H)-ones .

Future Directions

The future development of quinoxaline derivatives is expected to include the construction of C-B/Si/P/R F /X/Se bonds by heterogeneous catalytic reactions, the enrichment of heterogeneous catalysts such as metal oxides, graphene-based composites, doped metal nanoparticles, and molecular sieve-based porous materials, asymmetric synthesis, and other areas . This is expected to contribute to the development of green and sustainable reaction methods for quinoxaline derivatives with applications in materials chemistry and pharmacology .

properties

IUPAC Name

(6aR)-5,6a,7,8,9,10-hexahydropyrido[1,2-a]quinoxalin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c15-12-11-7-3-4-8-14(11)10-6-2-1-5-9(10)13-12/h1-2,5-6,11H,3-4,7-8H2,(H,13,15)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPTLVNXOZVWAGH-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)C(=O)NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2[C@H](C1)C(=O)NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-7,8,9,10-Tetrahydro-5H,6aH-pyrido[1,2-a]quinoxalin-6-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-7,8,9,10-Tetrahydro-5H,6aH-pyrido[1,2-a]quinoxalin-6-one
Reactant of Route 2
(R)-7,8,9,10-Tetrahydro-5H,6aH-pyrido[1,2-a]quinoxalin-6-one
Reactant of Route 3
(R)-7,8,9,10-Tetrahydro-5H,6aH-pyrido[1,2-a]quinoxalin-6-one
Reactant of Route 4
(R)-7,8,9,10-Tetrahydro-5H,6aH-pyrido[1,2-a]quinoxalin-6-one
Reactant of Route 5
(R)-7,8,9,10-Tetrahydro-5H,6aH-pyrido[1,2-a]quinoxalin-6-one
Reactant of Route 6
(R)-7,8,9,10-Tetrahydro-5H,6aH-pyrido[1,2-a]quinoxalin-6-one

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